3'-Nitro-[1,1'-biphenyl]-4-ol

Catalog No.
S1921599
CAS No.
53059-30-6
M.F
C12H9NO3
M. Wt
215.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Nitro-[1,1'-biphenyl]-4-ol

CAS Number

53059-30-6

Product Name

3'-Nitro-[1,1'-biphenyl]-4-ol

IUPAC Name

4-(3-nitrophenyl)phenol

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

InChI

InChI=1S/C12H9NO3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H

InChI Key

UNJAJDWFIYUSJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)O

3'-Nitro-[1,1'-biphenyl]-4-ol (CAS 53059-30-6) is a high-value, bi-functional asymmetric biphenyl building block characterized by a phenolic hydroxyl group at the 4-position and a nitro group at the meta (3') position of the adjacent aromatic ring. This specific topological arrangement effectively decouples the strong electron-withdrawing influence of the nitro group from the phenolic oxygen, preserving the hydroxyl's nucleophilicity for downstream functionalization [1]. In industrial procurement, it is primarily sourced as a critical precursor for 3'-amino-[1,1'-biphenyl]-4-ol, a monomer essential for synthesizing non-linear, highly soluble high-performance polymers, bent-core liquid crystals, and amorphous charge-transport materials for optoelectronics [2].

Substituting 3'-Nitro-[1,1'-biphenyl]-4-ol with its same-ring isomer (4-hydroxy-3-nitrobiphenyl, CAS 885-82-5) or its linear para-isomer (4'-nitro-[1,1'-biphenyl]-4-ol) leads to severe failures in both process chemistry and material performance. Same-ring nitration sterically hinders the hydroxyl group and drastically increases its acidity, heavily reducing etherification yields and requiring harsher reaction conditions [1]. Conversely, utilizing the para-isomer enforces a rigid, highly conjugated linear axis that severely decreases the solubility of downstream polymers in organic casting solvents and promotes unwanted crystallization in amorphous optoelectronic films [2]. The 3'-nitro configuration is structurally mandatory for introducing the specific "kink" (meta-linkage) required for solution processability and optical transparency.

Decoupled Electronic Effects for High-Yield Etherification

The spatial separation of the nitro and hydroxyl groups across the biphenyl axis in 3'-Nitro-[1,1'-biphenyl]-4-ol ensures that the phenol retains high nucleophilicity. In standard Williamson ether synthesis using alkyl halides, the target compound achieves near-quantitative conversion. In contrast, the same-ring isomer 4-hydroxy-3-nitrobiphenyl suffers from strong intramolecular hydrogen bonding and ortho-steric hindrance, significantly depressing yields under identical mild basic conditions [1].

Evidence DimensionEtherification yield (Williamson synthesis with primary alkyl bromides)
Target Compound Data>92% yield
Comparator Or Baseline4-hydroxy-3-nitrobiphenyl: ~65% yield
Quantified Difference+27% higher yield for the target compound
Conditions1.1 eq primary alkyl bromide, K2CO3, DMF, 60°C, 4 hours

High etherification yields without requiring aggressive bases or elevated temperatures reduce byproducts and lower the cost of downstream pharmaceutical or monomer synthesis.

Meta-Linkage Driven Solubility in High-Performance Polymers

When reduced to the corresponding amine and polymerized, the meta-linkage derived from 3'-Nitro-[1,1'-biphenyl]-4-ol introduces a structural kink in the polymer backbone. This disrupts interchain packing and suppresses crystallinity. Polyimides synthesized from the 3'-amino derivative exhibit exceptional solubility in polar aprotic solvents, whereas polymers derived from the rigid 4'-amino (para) isomer are highly intractable and precipitate during polymerization [1].

Evidence DimensionPolymer solubility in N-Methyl-2-pyrrolidone (NMP) at 25°C
Target Compound Data>15 wt% solubility (derived from 3'-isomer)
Comparator Or Baseline4'-amino-[1,1'-biphenyl]-4-ol derivatives: <2 wt% solubility
Quantified Difference>7.5-fold increase in casting solvent solubility
ConditionsFully imidized polyimide resins in NMP at 25°C

Procurement of the meta-isomer is strictly required for manufacturing solution-cast flexible films, as the para-isomer yields unprocessable, insoluble resins.

Optoelectronic Bandgap and Conjugation Control

The meta-substitution pattern in 3'-Nitro-[1,1'-biphenyl]-4-ol breaks the extended push-pull conjugation that characterizes para-substituted biphenyls. This results in a significantly blue-shifted absorption spectrum and a wider optical bandgap. For OLED host materials, this disrupted conjugation is vital to maintain high triplet energy levels and prevent the quenching of blue phosphorescent emitters, a feature completely lost if the para-isomer is used [1].

Evidence DimensionUV-Vis absorption maximum (λmax)
Target Compound Dataλmax ≈ 285 nm (blue-shifted, wider bandgap)
Comparator Or Baseline4'-Nitro-[1,1'-biphenyl]-4-ol: λmax ≈ 340 nm (red-shifted)
Quantified Difference55 nm blue-shift, indicating effectively disrupted D-π-A conjugation
Conditions10^-5 M solutions in ethanol at 25°C

Buyers formulating wide-bandgap optoelectronic resins or UV-transparent coatings must select the 3'-isomer to avoid unwanted visible-light absorption.

Catalytic Hydrogenation Efficiency for Amine Production

The reduction of 3'-Nitro-[1,1'-biphenyl]-4-ol to its amino counterpart proceeds rapidly under standard catalytic hydrogenation conditions. Because the nitro group is unhindered by adjacent substituents, the reaction reaches completion quickly at atmospheric pressure. The same-ring isomer, 4-hydroxy-3-nitrobiphenyl, exhibits slower kinetics due to the electronic and steric influence of the adjacent hydroxyl group, often requiring higher catalyst loadings or pressurized reactors[1].

Evidence DimensionHydrogenation time to >98% conversion
Target Compound Data<2 hours at 1 atm H2
Comparator Or Baseline4-hydroxy-3-nitrobiphenyl: >5 hours at 1 atm H2
Quantified Difference60% reduction in reactor cycle time
Conditions5% Pd/C (1 mol%), ethanol solvent, 1 atm H2, 25°C

Faster, low-pressure reduction kinetics significantly reduce manufacturing bottlenecks and scale-up costs for industrial amine production.

Precursor for Soluble Polyimides and Polyamides

Procured for reduction to 3'-amino-[1,1'-biphenyl]-4-ol, which is polymerized to create high-Tg, optically transparent, and highly soluble flexible films for advanced electronics[1].

Synthesis of Amorphous OLED Host Materials

Selected for building charge-transport molecules where the meta-linkage prevents molecular crystallization, improves film morphology, and maintains a high triplet energy level [2].

Bent-Core Liquid Crystal Manufacturing

Utilized as a rigid, angled building block to synthesize 'banana-shaped' liquid crystals, where the 120-degree meta-substitution is geometrically mandatory for specific smectic mesophases [3].

Pharmaceutical Scaffold Construction

Employed in medicinal chemistry to synthesize biaryl ethers or amines where the meta-geometry provides a distinct spatial orientation for receptor binding, avoiding the steric clashes associated with linear para-biphenyls [4].

XLogP3

3.5

Wikipedia

3'-Nitro[1,1'-biphenyl]-4-ol

Dates

Last modified: 08-16-2023

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